molecular formula C10H14N2O2 B2381609 1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione CAS No. 2320854-27-9

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione

Cat. No.: B2381609
CAS No.: 2320854-27-9
M. Wt: 194.234
InChI Key: CBUNHQOKBICJQR-UHFFFAOYSA-N
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Description

“1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. They are often used in pharmaceuticals and agrochemicals due to their biological activity .


Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that “this compound” might undergo would depend on the specific conditions and reagents used.

Scientific Research Applications

Xanthine Oxidase Inhibition and Anti-inflammatory Effects

1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione derivatives have been explored for their inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies have shown these compounds as potent XO inhibitors and have potential in suppressing inflammatory responses in human cells (Šmelcerović et al., 2013).

Photoremovable Protecting Groups

These compounds have been studied as photoremovable protecting groups, useful in reactions involving hydrogen or electron donors. Their reactivity and degradation yield make them promising for applications where higher concentrations of donors are feasible (Literák et al., 2008).

Building Block for Expanded Porphyrins

They serve as building blocks for pyrazole-based binuclear expanded porphyrins. These compounds undergo transformations, yielding potential applications in various chemical synthesis processes (Hassner & Fogler, 2009).

Antimicrobial Activities

Several studies have focused on the synthesis and characterization of these compounds for antimicrobial activities. They have shown efficacy against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Ghabbour & Qabeel, 2016).

Solid-Liquid Phase Equilibrium

These compounds have been analyzed for their solid-liquid phase equilibrium and thermodynamic properties in various solvents. This research is crucial for understanding their solubility and potential pharmaceutical applications (Blokhina et al., 2021).

Structural Characterization and Antimicrobial Screening

The compounds have been synthesized and structurally characterized, with a focus on antimicrobial screening. Their transition metal complexes demonstrate moderate to excellent activity against various microbes, suggesting potential for metal-derived drug applications (Sampal et al., 2018).

Future Directions

The study of pyrazine derivatives is a promising area of research due to their potential biological activities . Future research on “1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione” might focus on synthesizing the compound, characterizing its properties, and evaluating its biological activity.

Properties

IUPAC Name

1-propan-2-yl-4-prop-2-enylpyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-5-11-6-7-12(8(2)3)10(14)9(11)13/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUNHQOKBICJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN(C(=O)C1=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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